molecular formula C11H15NO2S B13217200 4-[3-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde

4-[3-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde

Cat. No.: B13217200
M. Wt: 225.31 g/mol
InChI Key: DWTBFFZVOVHUCP-UHFFFAOYSA-N
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Description

4-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde is a chemical building block of significant interest in medicinal chemistry, particularly in the structure-activity relationship (SAR) exploration of novel therapeutic agents. Its structure incorporates both a thiophene carbaldehyde and a piperidine moiety, making it a versatile intermediate for the synthesis of more complex molecules. Scientific literature indicates that piperidine derivatives serve as critical scaffolds in the development of inhibitors targeting essential bacterial enzymes . For instance, related piperidine-based compounds have been investigated as potent inhibitors of MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), a key enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis . This pathway is vital for the electron transport chain and energy production in the bacteria, validating it as a target for tuberculosis therapeutic development . The hydroxymethyl group on the piperidine ring offers a handle for further chemical modification, allowing researchers to fine-tune the physicochemical properties of lead compounds to improve drug disposition while maintaining target potency . As such, this compound presents valuable research value for chemists working to develop new anti-infective agents and study bacterial metabolism.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

4-[3-(hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde

InChI

InChI=1S/C11H15NO2S/c13-6-9-2-1-3-12(5-9)10-4-11(7-14)15-8-10/h4,7-9,13H,1-3,5-6H2

InChI Key

DWTBFFZVOVHUCP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CSC(=C2)C=O)CO

Origin of Product

United States

Preparation Methods

Direct Amination with 3-(Hydroxymethyl)piperidine

  • Starting materials: 2-Bromothiophene-2-carbaldehyde and 3-(hydroxymethyl)piperidine.
  • Reaction conditions: Reflux in the presence of triethylamine and water, typically at about 90 °C for 11 hours.
  • Procedure: The brominated thiophene aldehyde is reacted with equimolar 3-(hydroxymethyl)piperidine and triethylamine in aqueous medium under reflux. The reaction progress is monitored by thin-layer chromatography (TLC).
  • Work-up: After completion, the mixture is cooled and poured into cold water. The product is extracted with dichloromethane, washed with water and brine, then purified by flash column chromatography using ethyl acetate as eluent.
  • Yield: Approximately 59%.
  • Product form: Orange oil, purified and characterized by NMR and IR spectroscopy.
  • Spectral features: IR shows characteristic hydroxyl (3380 cm⁻¹) and aldehyde (1635 cm⁻¹) bands. $$^{13}C$$ NMR shows aldehyde carbon at ~188 ppm and signals for hydroxymethyl and piperidine carbons.

Comparison with 4-Hydroxypiperidine Analog

  • A similar reaction using 4-hydroxypiperidine instead of 3-(hydroxymethyl)piperidine yields the corresponding 5-(4-hydroxypiperidin-1-yl)thiophene-2-carbaldehyde with a higher yield (~73%).
  • This reaction is also performed by refluxing 2-bromothiophenecarboxaldehyde with 4-hydroxypiperidine and triethylamine in water, followed by filtration and recrystallization from ethanol.

Stepwise Synthetic Route Involving Amine Incorporation and Subsequent Functionalization

This method is more elaborate and involves multiple steps starting from 5-bromothiophene-2-carboxaldehyde:

Step Reaction Details Yield Notes
1. Amine incorporation 5-Bromothiophene-2-carboxaldehyde + 4-hydroxypiperidine (3 eq) in water, reflux 71% Stirred overnight or tens of minutes, filtered, crystallized, and purified by recrystallization and silica gel filtration
2. Condensation Product from Step 1 + 3,4-dimethoxybenzyl cyanide 73% Forms acrylonitrile derivative
3. Reaction with bromoacetyl bromide and pyridine Forms bromo-acetic acid ester intermediate 87% Performed in chloroform
4. Final substitution Intermediate + piperidine + triethylamine 60% Yields the target compound
  • This multistep route is designed to incorporate the piperidine moiety and further derivatize the thiophene aldehyde for biological activity studies.
  • The final product is purified by crystallization and filtration under reduced pressure.

Alternative Synthetic Strategies Involving Suzuki Coupling and Protection/Deprotection

  • In related thiophene derivatives, the synthesis starts from 4,5-dibromo-thiophene-2-carboxaldehyde.
  • The aldehyde group can be reduced to an alcohol and then converted to a chloromethyl intermediate using cyanuric chloride in DMF.
  • The chloromethyl group is substituted with 4-(aminomethyl)-1-BOC-piperidine or analogs.
  • Subsequent Suzuki coupling reactions at the bromine sites allow for selective arylation.
  • Final deprotection of the BOC group with HCl yields the target aminomethyl thiophene derivatives.
  • This approach is more suitable for complex derivatives but can be adapted for synthesizing 4-[3-(hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde by proper choice of amine and coupling partners.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield Purification Notes
Direct substitution 2-Bromothiophenecarboxaldehyde + 3-(hydroxymethyl)piperidine Reflux, triethylamine, water, 90 °C, 11 h 59% Extraction, flash chromatography Produces orange oil, characterized by NMR/IR
Direct substitution (4-hydroxypiperidine) 2-Bromothiophenecarboxaldehyde + 4-hydroxypiperidine Reflux, triethylamine, water, 90 °C, 9 h 73% Filtration, recrystallization Green solid, higher yield
Multistep route 5-Bromothiophene-2-carboxaldehyde + 4-hydroxypiperidine + others Reflux, condensation, acylation, substitution 60-87% per step Crystallization, silica gel filtration Elaborate, for derivative synthesis
Suzuki coupling route 4,5-Dibromo-thiophene-2-carboxaldehyde + BOC-piperidine + boronic acids Reduction, chlorination, substitution, coupling, deprotection Variable Chromatography, recrystallization Suitable for complex derivatives

Analytical and Characterization Data

  • NMR Spectroscopy: Characteristic aldehyde proton signal near 9.7 ppm; hydroxymethyl protons around 3.5–4.0 ppm; piperidine ring protons between 1.5–3.5 ppm.
  • IR Spectroscopy: Strong bands for hydroxyl groups (~3400 cm⁻¹) and aldehyde carbonyl (~1630–1640 cm⁻¹).
  • Melting Points: Reported for some analogs around 66–68 °C.
  • Purity: Confirmed by TLC and NMR, with recrystallization or chromatography used for purification.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The carbaldehyde group can be reduced to a primary alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 4-[3-(Carboxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde.

    Reduction: 4-[3-(Hydroxymethyl)piperidin-1-YL]thiophene-2-methanol.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-[3-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between 4-[3-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde and related compounds:

Compound Name Molecular Formula Molecular Weight Key Structural Features Source/Application Insights
4-[3-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde C₁₁H₁₅NO₂S 225.31 (calc.) Thiophene-2-carbaldehyde, 3-hydroxymethyl-piperidine Hypothesized intermediate in drug synthesis
4-(4-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde C₁₁H₁₅NO₂S 225.31 Thiophene-2-carbaldehyde, 4-hydroxy-3-methyl-piperidine Potential pharmaceutical intermediate
Tiagabine Related Compound A C₂₀H₂₃NO₂S₂ 373.53 Bis(3-methyl-2-thienyl)-3-butenyl, methyl ester Impurity in anticonvulsant Tiagabine
4,4-Bis(3-methyl-2-thienyl)-3-buten-1-ol C₁₃H₁₆OS₂ 252.39 Bis-thienyl butenol, hydroxyl group Synthetic intermediate
Bis(3-methyl-2-thienyl)methanone C₁₁H₁₀OS₂ 222.33 Thienyl ketone Building block for complex molecules
Key Observations:
  • Piperidine Substitution : The target compound’s 3-hydroxymethyl-piperidine group distinguishes it from 4-(4-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde , which has a 4-hydroxy-3-methyl substitution. This difference likely impacts solubility and hydrogen-bonding capacity .
  • Functional Groups: The carbaldehyde group in the target compound may enhance reactivity in Schiff base formation compared to ketone-containing analogs like Bis(3-methyl-2-thienyl)methanone .

Physicochemical and Analytical Data

  • Polarity: The hydroxymethyl group increases polarity compared to methyl-substituted piperidines, suggesting higher solubility in polar solvents (e.g., water or methanol) .
  • Chromatographic Behavior : In , analogs like Tiagabine Related Compound A exhibit retention factors (Rf ~1.39) in thin-layer chromatography (TLC), indicative of moderate polarity. The target compound’s hydroxymethyl group may reduce Rf values further due to enhanced polarity .

Biological Activity

4-[3-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde (CAS Number: 1565438-20-1) is an organic compound characterized by its thiophene ring and a hydroxymethyl-substituted piperidine moiety. This unique structure positions it as a candidate for various biological activities, particularly in antimicrobial and anticancer research. This article compiles and synthesizes findings from diverse sources to present a comprehensive overview of its biological activity, including relevant data tables and case studies.

  • Molecular Formula : C₁₁H₁₅NO₂S
  • Molecular Weight : 225.31 g/mol
  • Structure : The compound features a thiophene ring, which contributes to its reactivity and potential interactions with biological targets.

Biological Activity Overview

Preliminary studies indicate that 4-[3-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde exhibits significant biological activities, notably:

  • Antimicrobial Properties : Early research suggests potential effectiveness against various bacterial strains.
  • Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines are ongoing, with promising initial results.

Antimicrobial Activity

The antimicrobial efficacy of 4-[3-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde has been evaluated in various studies. For instance, related compounds in the piperidine class have shown significant activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Organism
4-[3-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehydeTBDTBD
2,6-Dipiperidino-1,4-dibromobenzene0.0039S. aureus
Sodium pyrrolidide derivatives32 - 512E. coli

Note: TBD indicates that specific values for the compound are still under investigation.

Anticancer Activity

Research focusing on the anticancer properties of similar thiophene derivatives has shown that structural modifications can significantly influence their cytotoxicity. For example, thiosemicarbazone derivatives containing thiophene rings have been reported to inhibit DNA synthesis and mitochondrial respiration in cancer cells.

Case Study: Cytotoxicity Testing

A study conducted on related thiophene derivatives demonstrated varying degrees of cytotoxicity against several cancer cell lines, highlighting the importance of structural features in determining biological activity.

Table 2: Cytotoxic Effects of Thiophene Derivatives

Compound NameCell Line TestedIC50 (µM)
Thiosemicarbazone AMCF-7 (Breast Cancer)5.12
Thiosemicarbazone BHeLa (Cervical Cancer)10.75
4-[3-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehydeTBDTBD

The proposed mechanisms for the biological activity of this class of compounds include:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Interaction : Binding to specific receptors could alter cellular signaling pathways, leading to apoptosis in cancer cells or preventing bacterial growth.

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